1a,20S-dihydroxyvitamin D3
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Overview
Description
1a,20S-Dihydroxyvitamin D3 is a natural and bioactive metabolite of vitamin D3. It is known for its interaction with the vitamin D receptor, which plays a crucial role in various biological processes, including calcium homeostasis, immune modulation, and anti-inflammatory responses . This compound has garnered significant attention due to its potential therapeutic applications and unique biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1a,20S-dihydroxyvitamin D3 involves multiple steps. One of the key intermediates used in the synthesis is 1a,3b-diacetoxypregn-5-en-20-one. The synthesis process includes hydroxylation reactions facilitated by enzymes such as cytochrome P450 . The final product is obtained through a series of chemical transformations, including oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1a,20S-Dihydroxyvitamin D3 undergoes various chemical reactions, including:
Reduction: Used to convert intermediate compounds into the desired final product.
Substitution: Involves the replacement of specific functional groups to achieve the desired chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Solvents: Commonly used solvents include methanol, ethanol, and dichloromethane.
Major Products Formed: The primary product formed from these reactions is this compound, which is characterized by its unique hydroxylation pattern and biological activity .
Scientific Research Applications
1a,20S-Dihydroxyvitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in regulating gene expression and cellular differentiation.
Medicine: Explored for its potential therapeutic effects in treating conditions such as osteoporosis, autoimmune diseases, and certain cancers.
Industry: Utilized in the development of vitamin D analogs and supplements.
Mechanism of Action
1a,20S-Dihydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor. This interaction stimulates the translocation of the receptor to the nucleus, where it regulates the expression of various genes involved in calcium homeostasis, immune response, and cell proliferation . The compound’s unique hydroxylation pattern allows it to modulate the activity of the vitamin D receptor differently compared to other vitamin D metabolites .
Comparison with Similar Compounds
1a,25-Dihydroxyvitamin D3: Another bioactive metabolite of vitamin D3, known for its potent effects on calcium metabolism and immune modulation.
20S-Hydroxyvitamin D3: A precursor in the biosynthesis of 1a,20S-dihydroxyvitamin D3, with similar but less potent biological activities.
Uniqueness: this compound is unique due to its specific hydroxylation at the 20S position, which imparts distinct biological properties. It exhibits similar potency to 1a,25-dihydroxyvitamin D3 in stimulating the vitamin D receptor but has different molecular interactions, leading to varied biological effects .
Properties
Molecular Formula |
C27H44O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(2)8-6-15-27(5,30)25-13-12-23-20(9-7-14-26(23,25)4)10-11-21-16-22(28)17-24(29)19(21)3/h10-11,18,22-25,28-30H,3,6-9,12-17H2,1-2,4-5H3/b20-10+,21-11-/t22-,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
RLDKSDBKVGPMKA-YAUUYYILSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
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